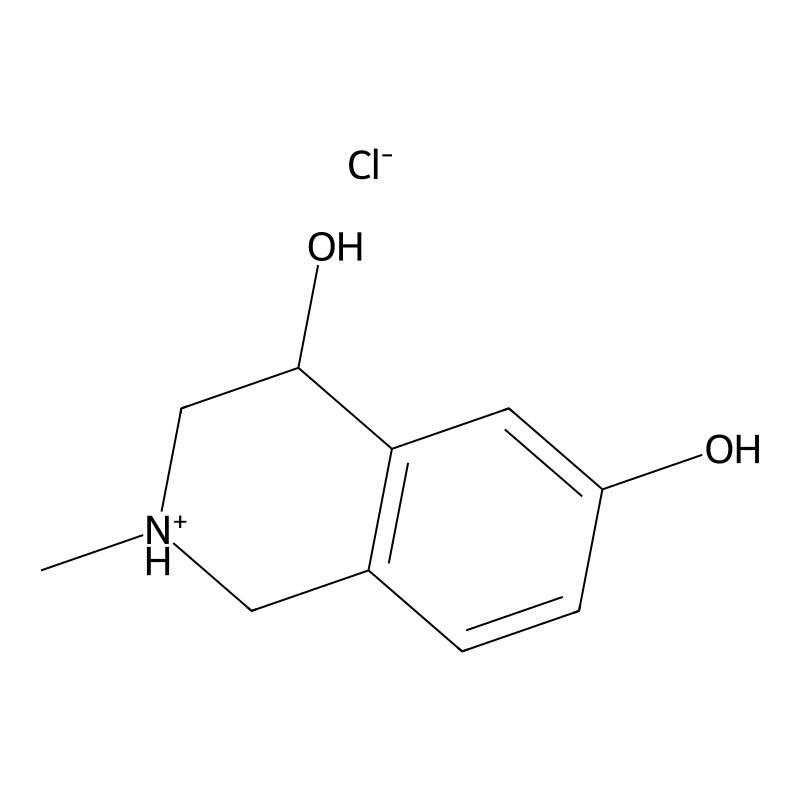

1,2,3,4-Tetrahydro-2-methyl-4,6-isoquinolinediol hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1,2,3,4-Tetrahydro-2-methyl-4,6-isoquinolinediol hydrochloride is a chemical compound with the empirical formula and a molecular weight of approximately 215.67 g/mol. It belongs to the isoquinoline alkaloid class, characterized by its isoquinoline structure with specific hydroxyl and methyl substitutions. This compound is notable for its potential applications in various fields, including medicinal chemistry and biological research.

Pharmaceutical Research

Xylometazoline hydrochloride is a well-established pharmaceutical agent commonly used as a nasal decongestant []. However, research is ongoing to explore its potential use in other therapeutic areas. Studies suggest it might have properties including:

- Antimicrobial activity: Some research indicates xylometazoline hydrochloride might exhibit antimicrobial activity against certain bacteria and fungi. However, more studies are needed to confirm its efficacy and potential clinical applications.

- Oxidation: Can be oxidized to form quinones and other oxidized isoquinoline derivatives.

- Reduction: Fully saturated isoquinoline derivatives can be produced through reduction processes.

- Substitution: The compound may participate in alkylation or acylation reactions, leading to modified isoquinoline derivatives.

Research indicates that 1,2,3,4-Tetrahydro-2-methyl-4,6-isoquinolinediol hydrochloride exhibits various biological activities. It has been studied for its potential as an enzyme inhibitor and its ability to bind to specific receptors. Its unique structure may contribute to its pharmacological effects, making it a candidate for further exploration in drug development.

The synthesis of 1,2,3,4-Tetrahydro-2-methyl-4,6-isoquinolinediol hydrochloride typically involves the reduction of isoquinoline derivatives. A common synthetic route includes:

- Catalytic Hydrogenation: This method involves the hydrogenation of 2-methyl-4,6-dihydroxyisoquinoline under controlled conditions to yield the desired hydrochloride salt.

- In industrial settings, large-scale hydrogenation reactors and continuous flow systems are often employed to optimize yield and minimize by-products .

The compound finds applications across various domains:

- Scientific Research: Used as a reference material for analytical methods development and validation.

- Biological Studies: Investigated for enzyme inhibition and receptor binding studies.

- Pharmaceutical Development: Potential lead compound for new drug formulations.

- Quality Control: Utilized in calibration and quality control of analytical instruments .

Interaction studies have shown that 1,2,3,4-Tetrahydro-2-methyl-4,6-isoquinolinediol hydrochloride can interact with various biological targets. These interactions may influence its pharmacological profile and therapeutic potential. Specific studies focus on its role as an enzyme inhibitor or as a receptor agonist/antagonist depending on the biological context.

Several compounds share structural similarities with 1,2,3,4-Tetrahydro-2-methyl-4,6-isoquinolinediol hydrochloride:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Phenylephrine | Contains a phenolic structure | Used primarily as a decongestant and vasopressor |

| 2-Methylisoquinoline | Isoquinoline base with methyl group | Exhibits different biological activities |

| Tetrahydropalmatine | Another isoquinoline derivative | Known for its psychoactive properties |

Uniqueness

1,2,3,4-Tetrahydro-2-methyl-4,6-isoquinolinediol hydrochloride is unique due to its specific substitution pattern of hydroxyl and methyl groups on the isoquinoline framework. This configuration likely confers distinct chemical reactivity and biological activity compared to other isoquinoline derivatives .

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant